4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine 4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16468025
InChI: InChI=1S/C20H26BrN5O/c1-16-13-19(25-9-11-27-12-10-25)23-20(22-16)26-7-5-24(6-8-26)15-17-3-2-4-18(21)14-17/h2-4,13-14H,5-12,15H2,1H3
SMILES:
Molecular Formula: C20H26BrN5O
Molecular Weight: 432.4 g/mol

4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

CAS No.:

Cat. No.: VC16468025

Molecular Formula: C20H26BrN5O

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine -

Specification

Molecular Formula C20H26BrN5O
Molecular Weight 432.4 g/mol
IUPAC Name 4-[2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C20H26BrN5O/c1-16-13-19(25-9-11-27-12-10-25)23-20(22-16)26-7-5-24(6-8-26)15-17-3-2-4-18(21)14-17/h2-4,13-14H,5-12,15H2,1H3
Standard InChI Key PKDMLFUTHKPRGG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)Br)N4CCOCC4

Introduction

Chemical and Structural Characteristics

Molecular Identity and Nomenclature

The compound’s systematic IUPAC name, 4-[2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine, reflects its intricate architecture. Its molecular formula, C₂₀H₂₆BrN₅O, corresponds to a molecular weight of 432.4 g/mol, with a bromine atom contributing significant molecular polarity. The structure integrates three heterocyclic systems: a central 2,6-dimethylpyrimidine ring, a 4-(3-bromobenzyl)piperazine substituent at position 2, and a morpholine group at position 4.

Physicochemical Properties

Key physicochemical parameters include a calculated logP of 4.54, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The polar surface area of 40.71 Ų suggests moderate solubility in aqueous media, consistent with morpholine’s oxygen atom enhancing hydrophilicity. Spectroscopic characterization via NMR and mass spectrometry would typically confirm regiochemistry, though specific data for this compound remain unpublished .

Table 1: Comparative Analysis of Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)logPKey PharmacophoresReported Bioactivity
Target CompoundC₂₀H₂₆BrN₅O432.44.54Pyrimidine, Piperazine, MorpholineUnder investigation
BIQ 13da/14da (from )C₂₆H₂₃FN₆438.53.89Quinoxaline, BenzimidazoleAnticancer
D430-0143 (from )C₂₁H₂₆BrN₅O444.44.57Pyrimidine, PiperidineAntimicrobial (predicted)

Synthetic Methodology

Reaction Pathway and Optimization

Synthesis involves sequential nucleophilic aromatic substitution and coupling reactions. A proposed route begins with 4-chloro-2-methyl-6-morpholinopyrimidine, which undergoes displacement with 1-(3-bromobenzyl)piperazine under reflux in polar aprotic solvents like DMF or acetonitrile. Critical parameters include:

  • Temperature: 80–100°C to balance reaction rate and side-product formation

  • Catalysis: Potassium carbonate or DIEA as base to deprotonate piperazine

  • Purification: Column chromatography with ethyl acetate/hexane gradients (30–50%) yields >85% purity.

Analytical Validation

Hyphenated techniques like LC-MS (ESI+) would confirm molecular ion peaks at m/z 433.3 [M+H]⁺, while ¹H NMR should display characteristic signals:

  • δ 2.35 ppm (s, 3H, pyrimidine-CH₃)

  • δ 3.55–3.75 ppm (m, 8H, morpholine-OCH₂)

  • δ 7.20–7.45 ppm (m, 4H, bromophenyl aromatic).

Research Challenges and Future Directions

ADMET Optimization

While the logD (4.54) suggests favorable membrane permeability, the bromine atom poses metabolic liabilities. Future work should assess hepatic microsomal stability and CYP450 inhibition profiles. Deuterating the methyl group could reduce oxidative demethylation rates.

Target Deconvolution

CRISPR-Cas9 knockout screens paired with affinity-based protein profiling (AfBPP) would identify direct molecular targets. Preliminary studies could focus on bromodomain-containing proteins (BRD4) or HDAC isoforms .

Formulation Strategies

Nanoencapsulation using PEGylated liposomes may improve aqueous solubility. Preclinical PK/PD studies in rodent models should evaluate oral bioavailability and CNS penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator